molecular formula C16H13NO6 B6408176 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261994-74-4

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B6408176
CAS No.: 1261994-74-4
M. Wt: 315.28 g/mol
InChI Key: LOFKRKAAELTOBH-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both an ethoxycarbonyl group and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)12-7-13(15(18)19)9-14(8-12)17(21)22/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKRKAAELTOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691419
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-74-4
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethoxycarbonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Ethoxycarbonylphenyl)-5-aminobenzoic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Ethoxycarbonylphenyl)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

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